REACTION_CXSMILES
|
[NH:1]1[CH:5]=[C:4]([NH:6]/[C:7](=[CH:13]\[C:14]([O:16]CC)=O)/[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:3]=[N:2]1>C1C=CC(C2C=CC=CC=2)=CC=1.C1C=CC(OC2C=CC=CC=2)=CC=1>[O:16]=[C:14]1[CH:13]=[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[NH:6][C:4]2[CH:5]=[N:1][NH:2][C:3]1=2 |f:1.2|
|
Name
|
|
Quantity
|
7.74 g
|
Type
|
reactant
|
Smiles
|
N1N=CC(=C1)N/C(/C(=O)OCC)=C\C(=O)OCC
|
Name
|
petrol
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=C(C=C1)C2=CC=CC=C2.C1=CC=C(C=C1)OC2=CC=CC=C2
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the solid was collected
|
Type
|
WASH
|
Details
|
washed well with petrol
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=C(NC(=C1)C(=O)OCC)C=NN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.77 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |